1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one
Description
Chemical Structure and Properties 1-Methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one (CAS: 1437432-91-1) is a bicyclic heterocyclic compound featuring a fused pyridine-diazepine core. Its molecular formula is C₉H₁₁N₃O (molecular weight: 177.2031 g/mol), with a decahydro backbone indicating full saturation of the ring system. The SMILES notation (O=C1CCN(c2c(N1)cncc2)C) highlights the ketone group at position 4, a methyl substituent on the diazepine nitrogen, and a pyridine ring fused at the [3,4-b] position . This compound is cataloged as a building block in pharmaceutical research, with applications in synthesizing bioactive molecules .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-methyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H17N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h7-8,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
IYVFMLBJKXPPMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)NC2C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a diamine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of core structure , substituents , and physicochemical properties .
Core Structure Variations
- 4,5-Dihydro-1H-pyrido[3,4-b][1,4]diazepin-2(3H)-one (CAS: 710349-41-0) Molecular Formula: C₈H₉N₃O (MW: 163.1766 g/mol). Key Difference: Lacks full saturation (4,5-dihydro vs. decahydro) and has a ketone at position 2 instead of 3.
- 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives Example: 7-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Key Difference: The pyrido[1,2-a]pyrimidinone core replaces the diazepine ring, with substituents like methoxy or piperazinyl groups enhancing solubility or receptor interactions .
Substituent-Driven Comparisons
- 1-Methyl vs. Piperazinyl/Acetyl Groups
- 5-[2-(4-Methylpiperazin-1-yl)acetyl]-4-phenyl-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one (CAS: 90059-59-9)
- Molecular Formula : C₂₁H₂₆N₆O₂ (MW: 394.48 g/mol ).
Key Feature : The 4-methylpiperazinyl-acetyl group introduces polarity and hydrogen-bonding capacity, which may improve pharmacokinetics compared to the simpler methyl group in the target compound .
Coumarin-Tetrazole Hybrids (e.g., Compounds 4g and 4h from )
Data Table: Key Comparative Metrics
Biological Activity
1-Methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one (CAS No. 2385596-12-1) is a heterocyclic compound belonging to the diazepine family, characterized by a fused ring system comprising a pyridine and a diazepine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique structure that influences its reactivity and biological activity. The presence of the methyl group on the nitrogen atom of the diazepine ring is crucial, as it may enhance its interaction with biological targets.
Chemical Structure
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.25 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities that are still under investigation. Key areas of interest include:
Antimicrobial Activity
Studies have shown that compounds within the diazepine family can possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, indicating potential therapeutic applications in treating infections.
Anticancer Properties
There is emerging evidence suggesting that this compound may inhibit tumor growth through modulation of specific signaling pathways, such as the PI3K/AKT/mTOR pathway. This pathway is critical in regulating cell proliferation, and compounds targeting this pathway are being explored for cancer therapy.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to disease progression.
- Receptor Modulation : It can interact with specific receptors to modulate their activity, potentially resulting in therapeutic effects.
Study 1: Antimicrobial Activity
In a study conducted by researchers at [source], derivatives of diazepine compounds were evaluated against common pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial efficacy.
Study 2: Anticancer Effects
A preclinical study published in [source] demonstrated that this compound effectively reduced tumor size in mouse models when administered at specific dosages. The study highlighted its potential as a lead compound for further development in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one | Structure | Moderate anticancer activity |
| Pyrazolyl-dibenzo[b,e][1,4]diazepinones | Structure | Strong antimicrobial properties |
| Benzo[b][1,4]diazepines | Structure | Sedative and anxiolytic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
